molecular formula C11H11BrN2O2 B3301600 ethyl 7-amino-5-bromo-1H-indole-2-carboxylate CAS No. 91119-16-3

ethyl 7-amino-5-bromo-1H-indole-2-carboxylate

Cat. No.: B3301600
CAS No.: 91119-16-3
M. Wt: 283.12 g/mol
InChI Key: IZZSJVGFVCNKJO-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and an ethyl ester group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-5-bromo-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 5-bromo-1H-indole-2-carboxylate.

    Amination: The brominated indole is subjected to nucleophilic substitution with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the 7th position.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl 7-amino-1H-indole-2-carboxylate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary or secondary amines, or Grignard reagents (RMgX).

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of ethyl 7-amino-1H-indole-2-carboxylate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of dyes, pigments, and other materials requiring indole-based structures.

Mechanism of Action

The mechanism of action of ethyl 7-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position and the bromine atom at the 5th position play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 7-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the amino group at the 7th position, making it less versatile in biological interactions.

    Ethyl 7-amino-1H-indole-2-carboxylate: Lacks the bromine atom at the 5th position, which may affect its reactivity and binding affinity.

    7-Amino-1H-indole-2-carboxylate:

The presence of both the amino group and the bromine atom in this compound makes it unique, providing a balance of reactivity and biological activity that is valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 7-amino-5-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSJVGFVCNKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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